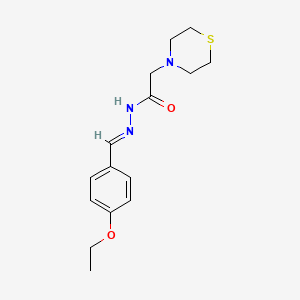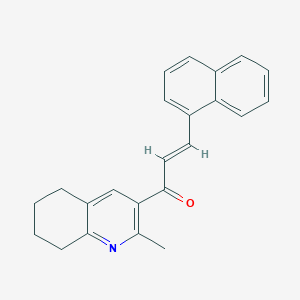
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one
Overview
Description
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one, also known as TQNP, is a synthetic compound that has been widely studied for its potential applications in scientific research. TQNP belongs to the family of chalcone derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Some of the most promising applications of this compound include its use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Finally, this compound has been found to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Mechanism of Action
The mechanism of action of 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. This compound has been found to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, this compound has been found to scavenge free radicals and protect cells from oxidative stress by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the protection of cells from oxidative stress. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. Finally, this compound has been shown to protect cells from oxidative stress by scavenging free radicals and upregulating the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has several advantages for lab experiments, including its relatively simple synthesis method, its potent biological activity, and its wide range of potential applications. However, this compound also has several limitations, including its poor solubility in water, its potential toxicity at high doses, and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one, including the development of more potent and selective analogs, the investigation of its potential applications in other disease models, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dose and route of administration for this compound, as well as its potential side effects and toxicity in vivo. Finally, the development of novel drug delivery systems for this compound may help to improve its bioavailability and therapeutic efficacy in vivo.
properties
IUPAC Name |
(E)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-3-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-16-21(15-19-8-3-5-12-22(19)24-16)23(25)14-13-18-10-6-9-17-7-2-4-11-20(17)18/h2,4,6-7,9-11,13-15H,3,5,8,12H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALUVYBIDYZNGM-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



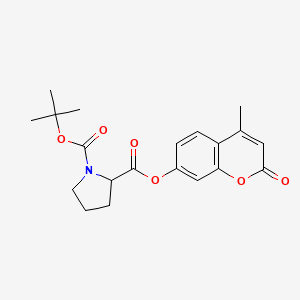



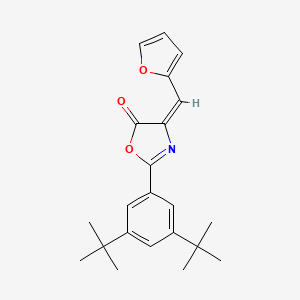
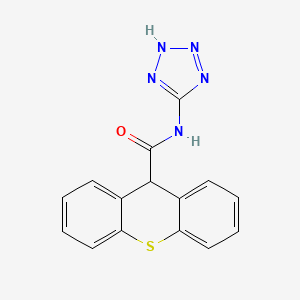
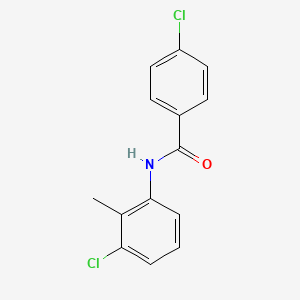
![3-bromo-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3837505.png)
![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)
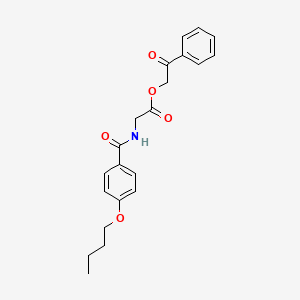
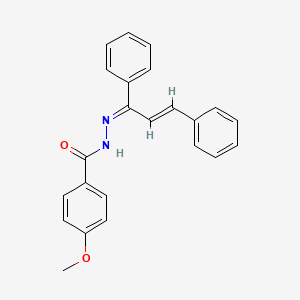
![1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione](/img/structure/B3837524.png)
![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)
